molecular formula C8H15Cl2N3 B1504588 2-(1H-IMIDAZOL-4-YL)-PIPERIDINE 2HCL CAS No. 51746-84-0

2-(1H-IMIDAZOL-4-YL)-PIPERIDINE 2HCL

Cat. No.: B1504588
CAS No.: 51746-84-0
M. Wt: 224.13 g/mol
InChI Key: OJRQDCOWYBNEFZ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)-piperidine 2HCl is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. This compound features a piperidine ring linked to an imidazole heterocycle, a structural motif present in various biologically active molecules. Scientific literature indicates that analogous piperidine-linked heterocycles are valuable scaffolds in the development of novel anti-inflammatory agents . For instance, derivatives containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one structure have been investigated as potent inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory processes . Furthermore, other 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified from compound libraries and optimized for their good anti-inflammatory activity, demonstrating the research potential of this general structural class . The integrated imidazole-piperidine structure in this compound provides researchers with a versatile building block for exploring new chemical space in drug discovery, particularly for programs targeting inflammatory pathways and other therapeutic areas modulated by nitrogen-containing heterocycles.

Properties

CAS No.

51746-84-0

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)piperidine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;;/h5-7,10H,1-4H2,(H,9,11);2*1H

InChI Key

OJRQDCOWYBNEFZ-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=CN=CN2.Cl.Cl

Canonical SMILES

C1CCNC(C1)C2=CN=CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of the Piperidine Intermediate

One common approach involves the synthesis of a 2-substituted piperidine intermediate. For example, the preparation may start from 2-piperidone or 2-piperidinecarboxaldehyde derivatives, which undergo reductive amination or nucleophilic substitution to introduce the necessary substituents.

In a reported method, (S)-{(2S)-1-allylpiperidin-2-yl}(3-methoxyphenyl)methanol was synthesized by reacting a piperidine derivative with potassium hydroxide in methanol under reflux for 16 hours, followed by solvent removal and purification steps. This method demonstrates the use of basic conditions and reflux to promote substitution reactions on the piperidine ring.

Formation of the Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to enhance its physicochemical properties. This is achieved by treating the free base form of 2-(1H-imidazol-4-yl)-piperidine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), followed by crystallization.

The acid addition salts formed are pharmaceutically acceptable and improve the compound's solubility and stability. The hydrochloride salt is the most common form used for biological evaluation and pharmaceutical formulation.

Research Findings and Analysis

Pharmacological Relevance of Preparation

The selective preparation of this compound is crucial because the structural integrity of both the imidazole and piperidine rings determines the compound’s antagonistic activity at α2-adrenoceptors. These receptors are involved in modulating insulin release, vascular tone, and lipid metabolism, making the compound valuable for diabetes and cardiovascular treatments.

Optimization of Reaction Conditions

  • Reflux conditions in methanol with potassium hydroxide promote efficient substitution on the piperidine ring.
  • The choice of solvents and reaction times significantly affects the yield and purity.
  • The formation of the hydrochloride salt is typically performed under mild acidic conditions to avoid decomposition.

Purification and Characterization

  • After synthesis, the compound is purified by crystallization or chromatographic methods.
  • Characterization includes mass spectrometry (e.g., [M+H]+ peaks), nuclear magnetic resonance (NMR), and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome
1 Piperidine intermediate synthesis Starting materials (e.g., 2-piperidone), KOH, MeOH, reflux 16 h Substituted piperidine intermediate
2 Imidazole ring introduction Imidazole or precursor, nucleophilic substitution or cyclization Formation of 2-(1H-imidazol-4-yl)-piperidine free base
3 Hydrochloride salt formation HCl in ethanol or ether, mild acidic conditions This compound salt, crystalline form

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-4-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can yield a variety of functionalized imidazole derivatives .

Scientific Research Applications

2-(1H-Imidazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Structural Analogs

Key Observations:
  • Benzimidazole Analogs : Replacement of imidazole with benzimidazole (e.g., compounds) introduces aromatic bulk, reducing solubility but enhancing binding to hydrophobic enzyme pockets (e.g., kinases) .
  • Substituent Effects : Ethyl or tosyl groups () increase molecular weight and lipophilicity, impacting bioavailability and metabolic stability .

Pharmacological Profiles

Table 2: Functional Comparisons
Compound Name Primary Targets Bioactivity Notes Therapeutic Applications References
2-(1H-Imidazol-4-yl)-Piperidine 2HCl H1/H4 receptors Moderate affinity; partial agonist activity Allergy, inflammation research
Dexlansoprazole () Proton pump (H+/K+ ATPase) Irreversible inhibitor Gastroesophageal reflux disease
VU0155056 () mGluR5 receptor Negative allosteric modulator Neurological disorders
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine PI3K/Akt pathway Apoptosis induction in cancer cells Oncology research
Key Observations:
  • The target compound’s imidazole-piperidine core is distinct from Dexlansoprazole (benzimidazole-based proton pump inhibitor) and VU0155056 (mGluR5 modulator), highlighting structural versatility in drug design .
  • Benzimidazole-containing analogs () are more prevalent in kinase and protease inhibition, whereas imidazole derivatives (target compound, histamine) are associated with receptor modulation .

Q & A

Basic: What are the recommended synthetic routes for 2-(1H-imidazol-4-yl)-piperidine dihydrochloride, and how can its purity be validated?

Methodological Answer:
The synthesis of imidazole-piperidine derivatives typically involves multi-step organic reactions. A common approach includes:

Coupling Reactions : Reacting imidazole precursors (e.g., 4-imidazolecarboxaldehyde) with piperidine derivatives via reductive amination or nucleophilic substitution .

Salt Formation : Converting the free base to the dihydrochloride salt using HCl in a solvent like ethanol or dichloromethane .

Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.

For purity validation :

  • HPLC/GC-MS : Quantify impurities and confirm molecular weight.
  • 1H/13C NMR : Verify structural integrity and detect residual solvents .
  • Elemental Analysis : Confirm stoichiometry (e.g., C8H15Cl2N3) .

Basic: How do researchers assess the stability and solubility of 2-(1H-imidazol-4-yl)-piperidine dihydrochloride under experimental conditions?

Methodological Answer:

  • Solubility Profiling : Test in polar (water, DMSO) and non-polar solvents (DCM, ether) to determine optimal storage and reaction conditions. Aqueous solubility is critical for biological assays .
  • Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via UV-Vis or LC-MS over 24–72 hours.
    • Thermal Stability : Analyze decomposition temperatures using TGA/DSC .

Advanced: How can researchers design structure-activity relationship (SAR) studies for imidazole-piperidine derivatives in receptor-binding assays?

Methodological Answer:

Scaffold Modification : Synthesize analogs with substitutions on the imidazole ring (e.g., methyl, halogen) or piperidine nitrogen to evaluate steric/electronic effects .

Biological Screening :

  • In Vitro Assays : Test binding affinity to target receptors (e.g., GPCRs, ion channels) using radioligand displacement or fluorescence polarization .
  • Computational Modeling : Perform docking studies (e.g., AutoDock) to predict interactions with receptor active sites .

Data Analysis : Correlate substituent effects (e.g., logP, polar surface area) with activity using QSAR models .

Advanced: What strategies resolve contradictions in reported biological activities of imidazole-piperidine compounds across studies?

Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

Standardized Protocols :

  • Use consistent cell lines (e.g., HEK293 for GPCR studies) and controls (e.g., known agonists/antagonists) .

Orthogonal Validation :

  • Confirm enzyme inhibition (e.g., cytochrome P450) via fluorogenic substrates and mass spectrometry .

Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects, salt forms) .

Advanced: How can researchers optimize the compound for blood-brain barrier (BBB) penetration in neurological studies?

Methodological Answer:

Physicochemical Tuning :

  • Aim for logP 2–3 and molecular weight <450 Da to enhance passive diffusion .

In Silico Prediction : Use tools like SwissADME to estimate BBB permeability .

In Vivo Testing :

  • Administer the compound in rodent models and measure brain-to-plasma ratios via LC-MS/MS .

Basic: What safety protocols are recommended for handling 2-(1H-imidazol-4-yl)-piperidine dihydrochloride in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can researchers investigate the compound’s potential as a kinase inhibitor?

Methodological Answer:

Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) using ATP-Glo assays to identify targets .

Mechanistic Studies :

  • Perform Western blotting to assess downstream signaling (e.g., phosphorylation of MAPK/ERK) .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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